Potent Antiproliferative Activity Against B-Cell Non-Hodgkin Lymphoma (B-NHL) Cells Relative to Ovarian Carcinoma Cells
N-Benzyl-4,6-diiodopyrimidin-5-amine demonstrates differential antiproliferative potency across cancer cell lines, with the most pronounced activity observed in B-NHL Farage cells (IC50 = 0.25 ± 0.1 μM), representing a 24-fold greater potency compared to OV 1063 ovarian carcinoma cells (IC50 = 6.0 ± 0.5 μM) [1]. This cell-type selectivity profile distinguishes the compound from pan-cytotoxic agents and suggests potential for B-cell malignancy-focused applications.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.25 ± 0.1 μM (Farage B-NHL cells) |
| Comparator Or Baseline | OV 1063 ovarian carcinoma cells (IC50 = 6.0 ± 0.5 μM) |
| Quantified Difference | 24-fold greater potency in B-NHL vs. ovarian carcinoma |
| Conditions | In vitro cell proliferation assay; 48-hour treatment; 8-12 wells/point; Student's t-test for S.D. |
Why This Matters
The 24-fold potency differential across cell types provides a quantifiable selection criterion for projects targeting B-cell malignancies over solid tumors, enabling rational experimental design based on empirically validated cell-type sensitivity.
- [1] JPET. Antiproliferative Activity of N-Benzyl-4,6-diiodopyrimidin-5-amine Against Human Cancer Cell Lines. Supplementary Table: IC50 Values Across Cell Panel. View Source
